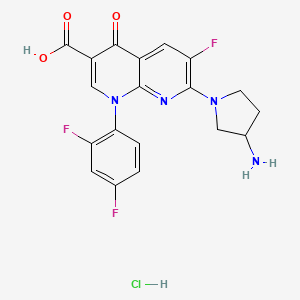

Tosufloxacin hydrochloride

概要

説明

Tosufloxacin is a fluoroquinolone antibiotic . It has a controversial safety profile in relation to other fluoroquinolones and is associated with severe thrombocytopenia, nephritis, and hepatotoxicity . It is sold in Japan under the brand name Ozex .

Synthesis Analysis

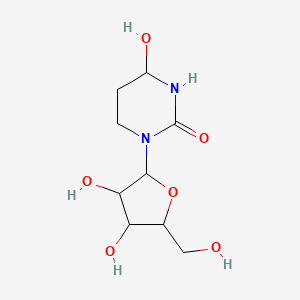

Tosufloxacin tosylate (TFLX) and hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes have been prepared by solution-enhanced dispersion with supercritical CO2 (SEDS) . The optimum drug concentration was 40 mg/mL and pressure 16 MPa, temperature 35 °C, and solution flow rate 1 mL/min .Molecular Structure Analysis

The molecular formula of Tosufloxacin is C19H15F3N4O3 . The sites where TFLX and HP-β-CD bind through the H-bond were located on the aromatic B ring, pyrrolidine, and naphthyridine ring protons .Chemical Reactions Analysis

The formation of an amorphous inclusion complex was confirmed by TG/DSC, XRD, SEM, FT-IR, 1H NMR, 2D-ROESY, and MD . The solubility of the inclusion complex (489.87 μg/mL) was significantly higher than that of TFLX, and the dissolution rate of TFLX increased from the initial 13.99 to 61.04% in ultrapure water .Physical And Chemical Properties Analysis

The molecular weight of Tosufloxacin is 404.34 . The mean particle size of the inclusion complex was 1.91 μm .科学的研究の応用

Antibacterial Efficacy

Tosufloxacin hydrochloride has been noted for its efficacy against a range of bacterial infections. It is particularly effective against pathogens like Salmonella, E. coli, and P. pseudomallei, commonly found in tropical regions, indicating its potential as a treatment option for various bacterial infections in these areas (Srimuang et al., 2012). Additionally, its broad spectrum of antibacterial activity against both Gram-negative and Gram-positive bacteria has been reported, making it a promising agent for treating a wide range of bacterial infections (Sawada et al., 2012).

Pharmacokinetics and Safety

Studies on tosufloxacin hydrochloride have delved into its pharmacokinetics and safety profiles. Extensive research has been conducted on its pharmacokinetics, indicating its reliability and the trust it has garnered among physicians since its launch (Niki, 2002).

Chemical Synthesis and Enhancement

There has been significant progress in the chemical synthesis of tosufloxacin, such as the development of tosufloxacin p-tosylate with an overall yield of 72.6% from ethyl 2,6-dichloro-5-fluoronicotinoyl- acetate (Ming, 2003). Additionally, studies have focused on enhancing the dissolution properties and solubility of tosufloxacin, such as the preparation of tosufloxacin tosylate/hydroxypropyl-β-cyclodextrin inclusion complexes that significantly improve its dissolution and solubility, maintaining its antibacterial effect (Sun et al., 2019).

Interaction with Biological Molecules

Research has also explored the interaction of tosufloxacin hydrochloride with biological molecules. A study on the interaction between tosufloxacin tosylate and bovine serum albumin (BSA) revealed that TSFX induces changes in the secondary structure of BSA, indicating a potential impact on protein conformation (Deng & Liu, 2012).

Safety and Hazards

Tosufloxacin has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity . In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

特性

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHZSSCESOLBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104051-69-6 | |

| Record name | Tosufloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOSUFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1FK9581QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

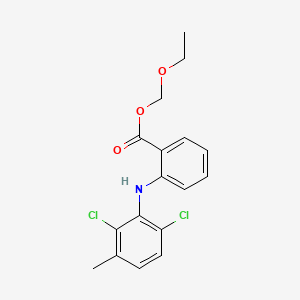

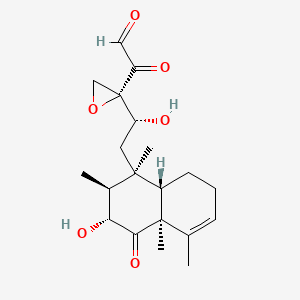

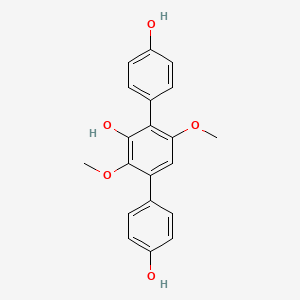

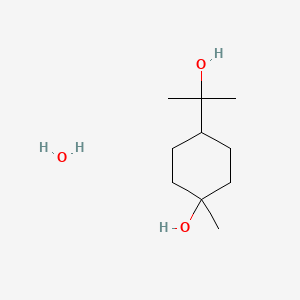

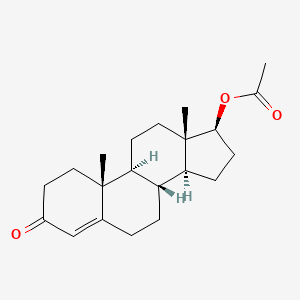

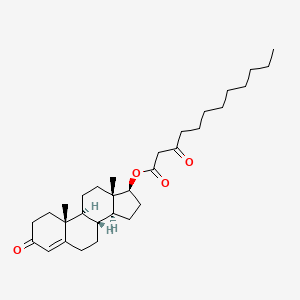

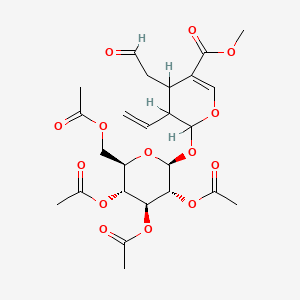

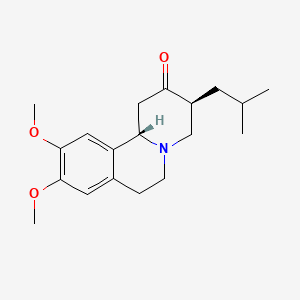

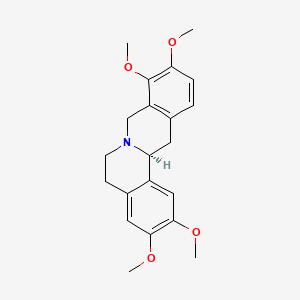

Synthesis routes and methods I

Procedure details

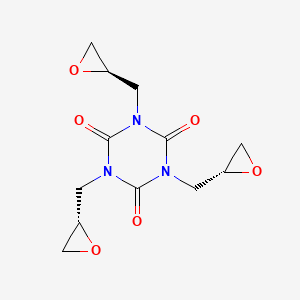

Synthesis routes and methods II

Procedure details

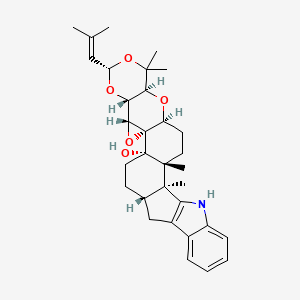

Synthesis routes and methods III

Procedure details

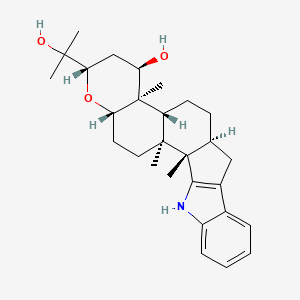

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。